molecular formula C10H19ClO3S B13628740 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13628740
M. Wt: 254.77 g/mol
InChI Key: QSNSIKCCNDBFPP-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a cyclohexyloxy group attached to a propane backbone, with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid+SOCl23-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride+SO2+HCl\text{3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonic acid+SOCl2​→3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the cyclohexyloxy group can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Cyclohexanone Derivatives: Formed from the oxidation of the cyclohexyloxy group.

Scientific Research Applications

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules to study protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.

    Benzenesulfonyl Chloride: Contains an aromatic ring, leading to different reactivity and applications.

    Tosyl Chloride (p-Toluenesulfonyl Chloride):

Uniqueness

3-(Cyclohexyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

3-cyclohexyloxy-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3

InChI Key

QSNSIKCCNDBFPP-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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